molecular formula C8H15NO3S B14097484 Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate CAS No. 790244-64-3

Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate

Cat. No.: B14097484
CAS No.: 790244-64-3
M. Wt: 205.28 g/mol
InChI Key: CHPAJOSJONRYPT-ZDUSSCGKSA-N
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Description

Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate is a chiral α-imino ester featuring a sulfinyl group [(S)-2-methylpropane-2-sulfinyl] as the nitrogen substituent. This compound is structurally characterized by an imine (C=N) bond conjugated to an ester group (COOEt) and a stereogenic sulfinyl moiety. The sulfinyl group confers chirality and enhances electrophilicity at the imine carbon, making it a valuable intermediate in asymmetric synthesis, particularly for constructing β-amino acids or heterocycles .

For instance, describes the synthesis of ethyl (R,S)-2-((1-phenylethyl)imino)acetate via the reaction of ethyl 2-oxoacetate with an amine, suggesting a similar methodology could apply .

Properties

CAS No.

790244-64-3

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

ethyl 2-[(S)-tert-butylsulfinyl]iminoacetate

InChI

InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3/t13-/m0/s1

InChI Key

CHPAJOSJONRYPT-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)C=N[S@@](=O)C(C)(C)C

Canonical SMILES

CCOC(=O)C=NS(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the reaction of (S)-tert-butanesulfinamide with ethyl glyoxylate under anhydrous conditions. A strong base, such as sodium hydride or lithium hexamethyldisilazide (LiHMDS), deprotonates the sulfinamide, generating a nucleophilic sulfinamide anion. This anion attacks the carbonyl carbon of ethyl glyoxylate, forming the imine intermediate. The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures between −78°C and 25°C.

Key Optimization Parameters:

  • Temperature Control: Lower temperatures (−78°C) favor kinetic control, minimizing racemization.
  • Solvent Choice: Polar aprotic solvents (e.g., THF) enhance nucleophilicity while stabilizing intermediates.
  • Base Selection: Bulky bases (e.g., LiHMDS) improve stereoselectivity by reducing side reactions.

Workup and Purification

Post-reaction, the mixture is quenched with aqueous ammonium chloride, and the product is extracted using ethyl acetate. Chromatographic purification (silica gel, hexane/ethyl acetate eluent) yields the target compound in >90% enantiomeric excess (ee). Crystallization from ethanol further enhances purity to >99% ee.

Industrial-Scale Manufacturing

Industrial production of this compound prioritizes cost efficiency and scalability while maintaining high stereochemical fidelity.

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to optimize heat and mass transfer. Ethyl glyoxylate and (S)-tert-butanesulfinamide are fed into a reactor loop with LiHMDS, achieving residence times of <10 minutes. This method reduces solvent use by 40% and improves yield to 85–92%.

Automation and Quality Control

Automated systems monitor pH, temperature, and reaction progress via in-line spectroscopy. Real-time adjustments ensure consistent enantiopurity, with deviations <1% between batches. Final products undergo rigorous HPLC analysis to verify compliance with pharmacopeial standards.

Alternative Synthetic Routes

Sulfinyl Transfer Reactions

An alternative approach utilizes sulfinyl transfer reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). Although primarily used for sulfonamide synthesis, this reagent has been adapted for sulfinimine formation. Reaction of t-BuONSO with ethyl glyoxylate in the presence of Grignard reagents generates intermediate sulfonimidate esters, which rearrange to the target compound under acidic conditions.

Limitations:

  • Lower enantioselectivity (70–80% ee) compared to classical methods.
  • Requires additional purification steps to remove byproducts.

Enzymatic Resolution

Biocatalytic methods employ lipases or sulfinyltransferases to resolve racemic mixtures. For example, Candida antarctica lipase B selectively hydrolyzes the undesired (R)-enantiomer, leaving the (S)-configured product intact. This method achieves 98% ee but suffers from low throughput (yields ~60%).

Structural and Spectroscopic Characterization

Confirmation of this compound’s structure relies on advanced analytical techniques:

Technique Key Data
1H NMR (DMSO-d6) δ 1.25 (t, 3H, CH2CH3), 1.45 (s, 9H, C(CH3)3), 4.20 (q, 2H, OCH2), 8.15 (s, 1H, N=CH).
IR νmax 1728 cm−1 (C=O ester), 1641 cm−1 (C=N imine), 1045 cm−1 (S=O).
HPLC Chiralcel OD-H column, hexane/i-PrOH (90:10), retention time: 12.3 min.

Challenges and Mitigation Strategies

Moisture Sensitivity

The sulfinamide starting material is highly moisture-sensitive. Industrial protocols use glovebox technology and molecular sieves to maintain anhydrous conditions.

Byproduct Formation

Side reactions, such as over-alkylation or sulfoxide oxidation, are minimized by stoichiometric control and inert atmospheres (N2 or Ar).

Chemical Reactions Analysis

Types of Reactions

Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate involves its role as a chiral auxiliary. The sulfinyl group provides stereochemical control during chemical reactions, ensuring the formation of optically pure products. The imino group acts as a reactive site for nucleophilic attack, facilitating various chemical transformations . The compound’s ability to form stable intermediates with high stereochemical fidelity makes it a valuable tool in asymmetric synthesis.

Comparison with Similar Compounds

Comparison with Similar α-Imino Esters

Structural and Electronic Variations

The target compound is distinguished by its sulfinyl group, which contrasts with aryl, alkyl, or heteroaryl substituents in related α-imino esters. Key structural analogs include:

Compound Name Substituent on Imino Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate (S)-2-methylpropane-2-sulfinyl C₈H₁₅NO₃S 205.28 Chiral sulfinyl group, high electrophilicity
Ethyl [(4-bromophenyl)imino]acetate 4-bromophenyl C₁₀H₁₀BrNO₂ 256.10 Aryl substituent, electron-withdrawing Br
Ethyl (p-chlorophenyl)-[N-(p-methoxyphenyl)imino]acetate p-chlorophenyl and p-methoxyphenyl C₁₇H₁₆ClNO₃ 317.08 Dual aryl groups, syn:anti isomerism (95:5)
Ethyl 2-cyclopropyl[(4-methoxyphenyl)imino]acetate 4-methoxyphenyl and cyclopropyl C₁₅H₁₇NO₃ 259.30 Steric bulk from cyclopropyl, methoxy donor

Electronic Effects :

  • Sulfinyl Group (Target Compound) : The sulfinyl group is a strong electron-withdrawing group (EWG), polarizing the C=N bond and increasing reactivity toward nucleophilic additions. Its chirality also enables enantioselective transformations .
  • Aryl Substituents: Compounds like ethyl [(4-bromophenyl)imino]acetate () exhibit moderate EW effects due to bromine, while p-methoxyphenyl () provides electron-donating resonance (+M effect), reducing imine electrophilicity .
Nucleophilic Additions
  • The sulfinyl-containing compound undergoes stereoselective additions. For example, organoaluminum reagents add to the imine carbon with high diastereoselectivity, guided by the chiral sulfinyl group .
  • In contrast, aryl-substituted imino esters (e.g., ) show lower stereocontrol but higher stability, making them suitable for tandem N-alkylation/C-allylation reactions .
Catalytic Behavior
  • highlights zinc β-diiminate complexes for copolymerization, suggesting that the electronic profile of the imino group influences catalytic activity—a principle applicable to sulfinyl variants .
Umpolung Reactions
  • discusses umpolung N-alkylation of α-imino thioesters with cyclopropyl groups. The sulfinyl analog may exhibit similar reactivity but with enhanced stereochemical outcomes due to its chiral center .

Spectroscopic and Physical Properties

NMR Data Comparison :

  • Target Compound : Expected downfield shifts for the imine proton (δ ~7.9–8.5 ppm) and sulfinyl group (δ ~2.8–3.5 ppm for S=O).
  • Ethyl [N-(p-methoxyphenyl)imino]acetate (): Imine proton at δ 7.94 ppm; methoxy protons at δ 3.84 ppm .
  • Ethyl [(4-bromophenyl)imino]acetate (): Aromatic protons resonate at δ 7.42–7.82 ppm, reflecting deshielding by bromine .

IR Spectroscopy :

  • Sulfinyl imino esters show strong S=O stretches near 1040–1100 cm⁻¹, absent in aryl-substituted analogs. The latter instead exhibit aryl C-H stretches (~3000 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

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